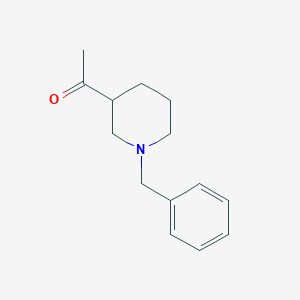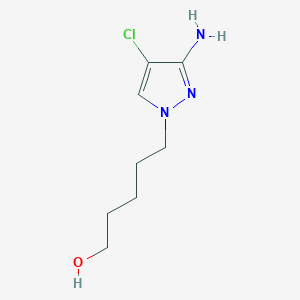
5-(3-Amino-4-chloro-1h-pyrazol-1-yl)pentan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(3-Amino-4-chloro-1h-pyrazol-1-yl)pentan-1-ol is a heterocyclic compound that features a pyrazole ring substituted with an amino group and a chlorine atom. This compound is of interest due to its potential applications in medicinal chemistry and organic synthesis. The presence of both an amino group and a hydroxyl group makes it a versatile intermediate for the synthesis of more complex molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Amino-4-chloro-1h-pyrazol-1-yl)pentan-1-ol typically involves the following steps:
Formation of the pyrazole ring: This can be achieved by reacting a suitable hydrazine derivative with a 1,3-dicarbonyl compound under acidic or basic conditions.
Chlorination: The pyrazole ring is then chlorinated using reagents such as thionyl chloride or phosphorus pentachloride.
Amination: The chlorinated pyrazole is treated with an amine, such as ammonia or an alkylamine, to introduce the amino group.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of catalysts may be employed to enhance efficiency.
Análisis De Reacciones Químicas
Types of Reactions
5-(3-Amino-4-chloro-1h-pyrazol-1-yl)pentan-1-ol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The amino group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a suitable base or catalyst.
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an amine.
Substitution: Formation of various substituted pyrazole derivatives.
Aplicaciones Científicas De Investigación
5-(3-Amino-4-chloro-1h-pyrazol-1-yl)pentan-1-ol has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological and inflammatory conditions.
Organic Synthesis: It is used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biological Studies: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Industrial Applications: It can be used in the development of agrochemicals and dyes.
Mecanismo De Acción
The mechanism of action of 5-(3-Amino-4-chloro-1h-pyrazol-1-yl)pentan-1-ol depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The amino and hydroxyl groups can form hydrogen bonds with biological macromolecules, influencing their activity and function.
Comparación Con Compuestos Similares
Similar Compounds
3-Amino-4-chloropyrazole: Lacks the pentan-1-ol side chain, making it less versatile in synthetic applications.
5-(3-Amino-1h-pyrazol-1-yl)pentan-1-ol: Similar structure but without the chlorine atom, which may affect its reactivity and biological activity.
5-(4-Chloro-1h-pyrazol-1-yl)pentan-1-ol: Lacks the amino group, reducing its potential for forming hydrogen bonds in biological systems.
Uniqueness
5-(3-Amino-4-chloro-1h-pyrazol-1-yl)pentan-1-ol is unique due to the presence of both an amino group and a chlorine atom on the pyrazole ring, along with a hydroxyl group on the pentan-1-ol side chain. This combination of functional groups provides a versatile platform for further chemical modifications and potential biological activities.
Propiedades
Fórmula molecular |
C8H14ClN3O |
|---|---|
Peso molecular |
203.67 g/mol |
Nombre IUPAC |
5-(3-amino-4-chloropyrazol-1-yl)pentan-1-ol |
InChI |
InChI=1S/C8H14ClN3O/c9-7-6-12(11-8(7)10)4-2-1-3-5-13/h6,13H,1-5H2,(H2,10,11) |
Clave InChI |
CIIOLQBVVFBUAS-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C(=NN1CCCCCO)N)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



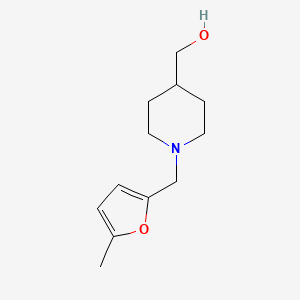
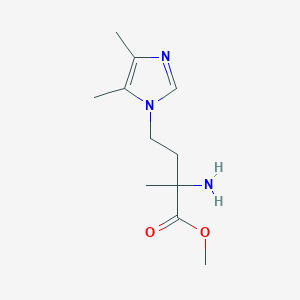
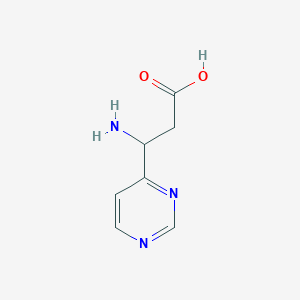

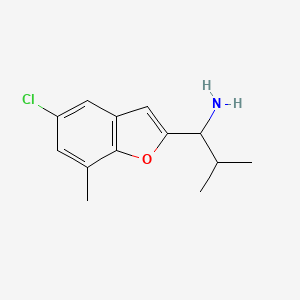
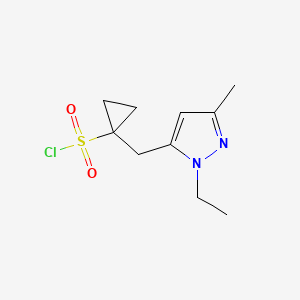


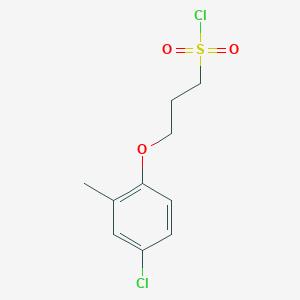
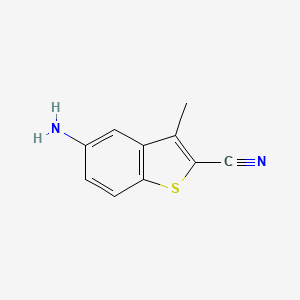
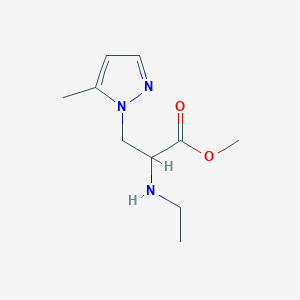
![6-Bromo-1,3,4,5-tetrahydrothiopyrano[4,3-b]indole 2,2-dioxide](/img/structure/B13634785.png)
